

Performance comparison of polymers derived from Dibenzyl 5-aminoisophthalate

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Compound of Interest

Compound Name: *Dibenzyl 5-aminoisophthalate*

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A comparative analysis of the performance of polymers derived from 5-aminoisophthalic acid and its derivatives is presented for researchers, scientists, and drug development professionals. This guide provides a detailed look at the synthesis and properties of these polymers, with a focus on how chemical modifications influence their thermal, mechanical, and solubility characteristics. The information is based on published experimental data.

Performance Comparison

Polymers derived from 5-aminoisophthalic acid are a class of aromatic polyamides that offer high thermal stability and mechanical strength.^[1] However, their processability is often limited by poor solubility in organic solvents and high glass transition temperatures.^[1] To address these limitations, researchers have introduced various substituents at the 5-position of the isophthaloyl unit. This guide compares the performance of polymers derived from modified 5-aminoisophthalic acid monomers.

Key Performance Metrics

The performance of these polymers is evaluated based on several key metrics, including:

- **Thermal Stability:** Measured by the initial decomposition temperature (Td) and the glass transition temperature (Tg).
- **Solubility:** Assessed in various organic solvents.
- **Mechanical Properties:** Including tensile strength and modulus.

- **Molecular Weight:** Represented by number-average molecular weight (Mn) and weight-average molecular weight (Mw).

The following tables summarize the quantitative data for different classes of polymers derived from 5-aminoisophthalic acid derivatives.

Table 1: Thermal Properties of Polyamides Derived from 5-Aminoisophthalic Acid Derivatives

Polymer Type	Monomer	Tg (°C)	Td (°C)
Polyamide with side benzamide groups	p-acetoxy-benzamido-isophthaloyl chloride	230–270	270–320
Polyamides with pendent alkoxy groups	5-alkoxyisophthalic acids	Lowered Tg	-
Polyamides with adamantane pendent groups	4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene	240–300	>450
Polyamides with pendant groups	4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diaminobenzene	237–254	371–410

Table 2: Solubility of Polyamides Derived from 5-Aminoisophthalic Acid Derivatives

Polymer Type	Monomer	Solvents
Polyamide with side benzamide groups	p-acetoxy-benzamido-isophthaloyl chloride	NMP, DMA
Polyamides with pendent alkoxy groups	5-alkoxyisophthalic acids	DMF, DMAc, NMP, pyridine
Polyamides with adamantane pendent groups	4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene	DMAc, cyclohexanone, THF
Polyamides with pendant groups	4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzene	NMP, DMAc, DMF, DMSO

Table 3: Molecular Weight and Mechanical Properties of Polyamides Derived from 5-Aminoisophthalic Acid Derivatives

Polymer Type	Monomer	Mn (g/mol)	Mw (g/mol)	Tensile Strength (MPa)	Tensile Modulus (GPa)
Polyamide with side benzamide groups	p-acetoxy-benzamido-isophthaloyl chloride	12,685–35,490	36,680–65,700	-	-
Polyamides with adamantane pendent groups	4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene	12,000–59,000	37,000–93,000	77–92	1.5–2.5
Aramids with cyano groups	-	-	-	79–93	1.7–2.6

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Polyamides

Low-Temperature Solution Polycondensation: This method is commonly used for the synthesis of aromatic polyamides.^[2]

- A diamine is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), under an inert atmosphere (e.g., nitrogen).
- The solution is cooled in an ice bath.
- A diacid chloride, such as a derivative of 5-aminoisophthaloyl chloride, is added to the stirred solution.
- The reaction mixture is stirred at a low temperature for a specified period and then allowed to warm to room temperature.
- The resulting polymer is isolated by precipitation in a non-solvent like ethanol or water, followed by washing and drying.

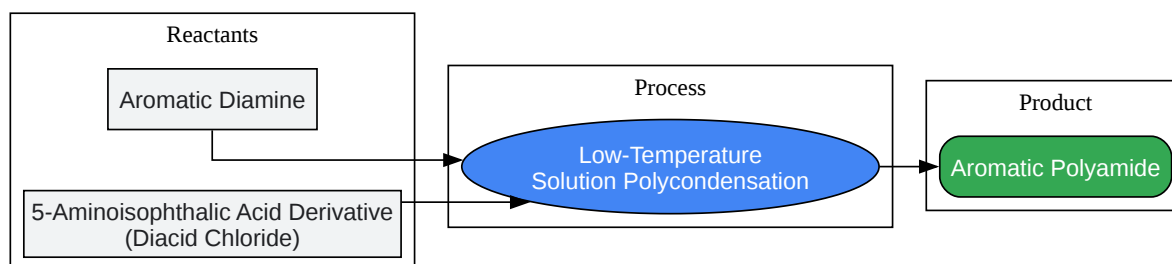
Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure of the monomers and the resulting polymers.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the characteristic functional groups (e.g., amide N-H and C=O stretching) in the polymer structure.
- Gel Permeation Chromatography (GPC): GPC is used to determine the number-average (M_n) and weight-average (M_w) molecular weights, as well as the polydispersity index (PDI) of the polymers.
- Thermal Analysis:
 - Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature, typically at a heating rate of $10\text{ }^\circ\text{C/min}$ under a nitrogen atmosphere.

- Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T_g) of the amorphous polymers.
- Mechanical Testing: The mechanical properties of polymer films, such as tensile strength, tensile modulus, and elongation at break, are measured using a universal testing machine at a specific strain rate.
- Solubility Test: The solubility of the polymers is determined by dissolving a small amount of the polymer in various organic solvents at room temperature or with heating.

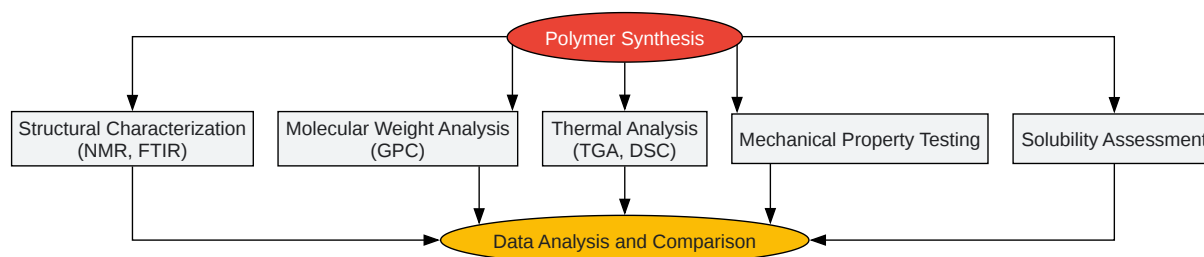
Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow for the characterization of these polymers.



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Caption: Synthesis of aromatic polyamides from 5-aminoisophthalic acid derivatives.



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Caption: General workflow for the characterization of synthesized polymers.

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